molecular formula C13H16N2O3 B2961413 N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034620-27-2

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2961413
CAS No.: 2034620-27-2
M. Wt: 248.282
InChI Key: BNGYIHWVRHKEDK-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative characterized by a pyridine-3-carboxamide core. The compound features two distinct structural motifs:

  • 6-((Tetrahydrofuran-3-yl)oxy) substituent: A tetrahydrofuran (THF) ring linked via an ether bond at the pyridine’s 6-position. This group may enhance solubility or influence steric interactions in biological systems.
  • N-cyclopropyl carboxamide: The cyclopropyl moiety attached to the amide nitrogen likely contributes to metabolic stability due to the ring’s strain-induced resistance to oxidative degradation.

Properties

IUPAC Name

N-cyclopropyl-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-10-2-3-10)9-1-4-12(14-7-9)18-11-5-6-17-8-11/h1,4,7,10-11H,2-3,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGYIHWVRHKEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The cyclopropyl group and the tetrahydrofuran ring are then introduced through a series of chemical reactions. Common synthetic routes include the use of cyclopropyl bromide and tetrahydrofuran-3-ol as starting materials, which are reacted under specific conditions to form the desired compound. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium azide and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide with structurally related compounds from the evidence, focusing on core structures, substituents, and inferred properties:

Compound Name / ID Core Structure Key Substituents Inferred Properties
This compound Nicotinamide (pyridine) - 6-(THF-3-yl-oxy)
- N-cyclopropyl carboxamide
- Moderate solubility (THF-oxy group)
- Enhanced metabolic stability (cyclopropyl)
: Compound 9 Nucleoside analog - THF-3-yl-oxy with tert-butyldimethylsilyl (TBS) and bis(4-methoxyphenyl) groups
- Thio-linked
- Base-pairing capability (nucleoside context)
- Labile TBS protecting group
: 2-(4-Fluorophenyl)-N-methyl-...furo[2,3-b]pyridine-3-carboxamide Furopyridine - Furo[2,3-b]pyridine core
- 4-Fluorophenyl, trifluoroethylamino, cyclopropyl carbamoyl
- High lipophilicity (fluorophenyl, trifluoroethyl)
- Potential kinase inhibition

Key Structural and Functional Differences:

Core Structure :

  • The target compound’s nicotinamide core contrasts with the nucleoside analog in and the furopyridine in . Nicotinamide derivatives often target NAD+-dependent enzymes, while furopyridines are common in kinase inhibitors .

Substituent Effects: The 6-(THF-3-yl-oxy) group in the target compound lacks the bulky protecting groups (e.g., TBS in ), suggesting greater stability in biological environments compared to nucleoside analogs . The N-cyclopropyl group may offer superior metabolic stability over the N-methyl and trifluoroethylamino groups in , which could be prone to oxidation or hydrolysis .

However, the absence of silyl protecting groups (as in ) simplifies its synthetic route .

Research Implications:

  • The THF-3-yl-oxy group’s role in base pairing (as seen in ) could hint at the target compound’s ability to interact with nucleic acids or proteins .
  • The cyclopropyl carboxamide motif shared with suggests a strategic design to balance lipophilicity and metabolic resistance in drug development .

Biological Activity

N-cyclopropyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS No. 2034620-27-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, supported by relevant data and findings from various studies.

The synthesis of this compound involves several key steps, typically starting with the nicotinamide core. The compound is synthesized by introducing a cyclopropyl group and a tetrahydrofuran ring through specific chemical reactions. Common synthetic routes include the use of cyclopropyl bromide and tetrahydrofuran-3-ol, which are reacted under optimized conditions to enhance yield and purity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in critical cellular processes, including:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.
  • Induction of Apoptosis : It may trigger programmed cell death in tumor cells by affecting pathways related to DNA replication and repair.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the disruption of cellular signaling pathways that promote tumor growth.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10Inhibition of proliferation
A549 (Lung Cancer)8Induction of apoptosis

Antimicrobial Activity

Additionally, this compound has been evaluated for antimicrobial properties. Studies show that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Cancer Cell Lines : A recent study assessed the effects of this compound on MCF-7 cells, revealing a dose-dependent decrease in cell viability and an increase in apoptotic markers, indicating its potential as a therapeutic agent for breast cancer.
  • Antimicrobial Testing : Another investigation tested the compound against common pathogens, demonstrating that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its dual role as an antimicrobial agent.

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